1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Description
1-[4-(tert-Butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a tert-butyl-substituted phenyl group at position 1, a 2,6-dichlorobenzyl group at position 3, and a methyl group at position 2.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2NO/c1-15-18(14-19-20(24)6-5-7-21(19)25)22(27)12-13-26(15)17-10-8-16(9-11-17)23(2,3)4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCGBPGMWBDBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)C(C)(C)C)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23Cl2NO
- Molecular Weight : 400.34 g/mol
- CAS Number : 339017-30-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can lead to multiple therapeutic effects. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Effects : There is evidence indicating antibacterial activity against specific strains of bacteria, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers in vitro | |
| Anticancer | Induces apoptosis in HeLa cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria |
Case Studies
-
Anticancer Study :
A study conducted on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The compound was found to activate both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent. -
Antimicrobial Evaluation :
In vitro tests showed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and evaluating its pharmacokinetic properties. Studies have shown that modifications in the chemical structure can enhance its biological activity and selectivity towards specific targets.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate bioavailability and a favorable metabolic profile, which are essential for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged free radicals, thus protecting cellular components from oxidative damage .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Potential in Cancer Therapy
Preliminary studies suggest that 1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone may have potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further investigations are needed to elucidate its efficacy and safety in clinical settings .
Material Science Applications
Polymeric Composites
The compound is being explored as an additive in polymeric materials to enhance thermal stability and mechanical properties. Incorporating this pyridinone derivative into polymer matrices has shown improvements in tensile strength and impact resistance, making it suitable for applications in automotive and aerospace industries .
Coatings and Paints
Due to its chemical stability and protective qualities, the compound is also considered for use in coatings and paints. It can provide resistance against corrosion and UV degradation, extending the lifespan of coated materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated effective free radical scavenging capability. |
| Study 2 | Antimicrobial Properties | Showed significant inhibition of bacterial growth across multiple strains. |
| Study 3 | Cancer Therapy | Induced apoptosis in various cancer cell lines; potential for further development as an anticancer drug. |
| Study 4 | Material Science | Improved mechanical properties when used as an additive in polymer composites. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Pyridinone Derivatives
| Compound Name | R1 | R3 | R2 | Key Features |
|---|---|---|---|---|
| Target Compound | 4-(tert-butyl)phenyl | 2,6-dichlorobenzyl | Methyl | High lipophilicity; steric bulk from tert-butyl may slow metabolic clearance |
| 1-(4-Chlorobenzyl)-3-[(2,6-dichlorobenzyl)oxy]-... | 4-chlorobenzyl | 2,6-dichlorobenzyloxy | Methyl | Ether linkage at R3; increased polarity vs. target compound |
| 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinyl... | 4-pyridinylmethyl | 2,4-dichlorobenzyl | Hydroxy | Hydroxy group enhances hydrogen bonding; basic pyridinyl group |
| 1-Benzyl-3-[(2,6-dichlorobenzyl)oxy]-2-methyl-... | Benzyl | 2,6-dichlorobenzyloxy | Methyl | Benzyl group increases aromaticity; potential for π-π interactions |
| Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone) | Cyclohexyl | - | Methyl | Antifungal agent; hydroxy group at R4 improves metal chelation |
Key Observations :
- The tert-butyl group in the target compound distinguishes it from analogs with chlorobenzyl or benzyl substituents, likely enhancing metabolic stability .
- Dichlorobenzyl moieties are common in antifungal agents (e.g., clotrimazole, ), suggesting the target compound may share similar mechanisms of action .
- Compounds with hydroxy groups (e.g., ciclopirox) exhibit metal-chelating properties, whereas the target compound’s methyl group may favor passive membrane diffusion .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Predicted) | Bioavailability Considerations |
|---|---|---|---|---|
| Target Compound | ~434.3 | ~4.5 | Low (lipophilic) | Slow hepatic metabolism; potential CNS penetration |
| 1-(4-Chlorobenzyl)-3-[(2,6-dichlorobenzyl)oxy]-... | ~481.2 | ~3.8 | Moderate | Ether linkage may reduce cell membrane affinity |
| 3-(2,4-Dichlorobenzyl)-4-hydroxy-... | ~389.8 | ~2.9 | High (polar) | Enhanced aqueous solubility; renal excretion |
| Ciclopirox | ~207.3 | ~2.1 | Moderate | Topical use due to limited systemic absorption |
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Insights :
- Chlorine atoms in the dichlorobenzyl group contribute to electronegativity, possibly enhancing binding to hydrophobic enzyme pockets .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions. provides an example of 1H NMR (400 MHz, CD3OD) for a related compound, showing characteristic peaks for dichlorobenzyl and tert-butyl groups .
- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) to assess purity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
How do electronic effects of the 2,6-dichlorobenzyl group influence reactivity in downstream modifications?
Advanced
The electron-withdrawing chlorine atoms:
- Deactivate the Benzyl Group : Reduce susceptibility to electrophilic aromatic substitution, directing reactions to the pyridinone core.
- Enhance Stability : Resist oxidation during storage or biological assays. shows similar dichlorobenzyl groups in hydrazide derivatives exhibiting improved thermal stability .
What methodologies resolve contradictions in reported biological activity data?
Advanced
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., ’s MiniBlock® synthesis for consistent compound batches) .
- Purity Validation : Cross-validate with orthogonal techniques (e.g., HPLC coupled with diode-array detection) .
- Meta-Analysis : Compare data across studies controlling for variables like cell lines or solvent systems.
How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced
- Docking Studies : Predict binding affinity to targets like kinases or cytochrome P450 enzymes (e.g., CYP2A13 inhibition in ) .
- ADME Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability based on substituent effects (e.g., tert-butyl enhances lipophilicity) .
What are the challenges in characterizing tautomeric forms of the pyridinone core?
Advanced
The 4(1H)-pyridinone core exhibits keto-enol tautomerism, affecting reactivity and spectroscopy:
- Dynamic NMR : Low-temperature 1H NMR in DMSO-d6 can "freeze" tautomers for analysis .
- X-ray Crystallography : Resolve tautomeric states in solid form. ’s hydrazide derivatives demonstrate crystallographic validation of tautomer dominance .
How does the methyl group at the 2-position influence synthetic yield?
Basic
The methyl group introduces steric constraints during benzylation:
- Kinetic Control : Slow addition of methylating agents ensures regioselectivity.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) before methylation .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate or amino acid esters at the pyridinone oxygen .
- Co-Solvent Systems : Use cyclodextrins or PEG-based solvents to enhance aqueous solubility without altering structure .
How can substituent effects on the pyridinone ring be systematically studied?
Q. Advanced
- SAR Libraries : Synthesize analogs with varying substituents (e.g., ’s morpholine/piperazine derivatives) and compare activities .
- DFT Calculations : Analyze electronic effects (e.g., HOMO/LUMO energies) to correlate structure with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
